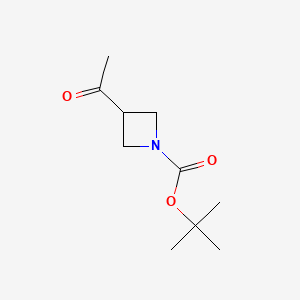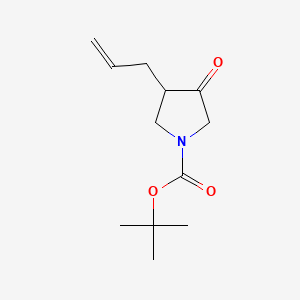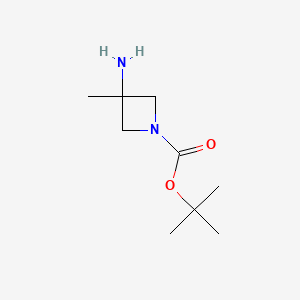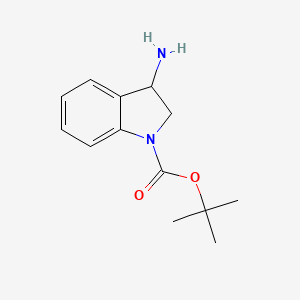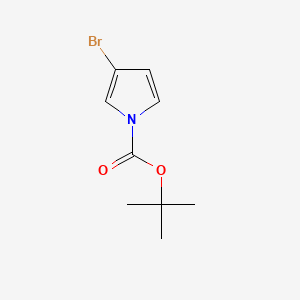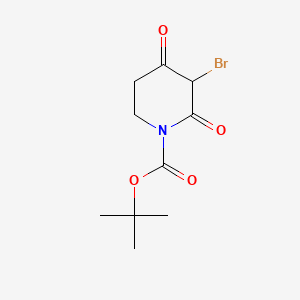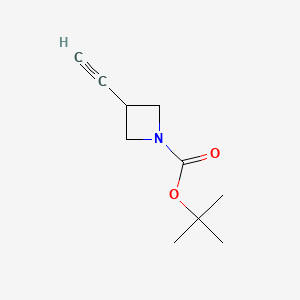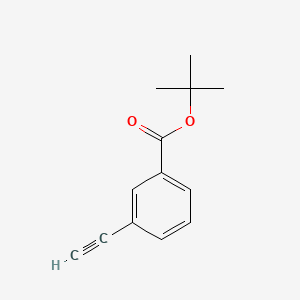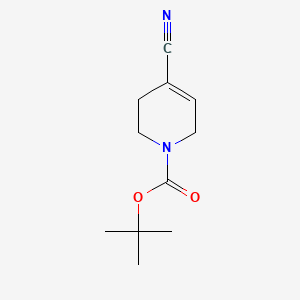
tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate
Vue d'ensemble
Description
Tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate (TBCD) is a chemical compound that has been studied for its potential applications in scientific research. It is a synthetic compound that is used as a building block for organic synthesis and is also used as a model for the study of various biochemical and physiological processes. TBCD is a versatile compound that can be used in a variety of different laboratory experiments, including those related to drug development, pharmacology, and biochemistry.
Applications De Recherche Scientifique
Anticancer Drug Synthesis
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is an important intermediate in the synthesis of small molecule anticancer drugs. It has been synthesized through a series of reactions from commercially available piperidin-4-ylmethanol with a high total yield of 71.4%. This compound plays a crucial role in targeting the PI3K/AKT/mTOR pathway, which is significant for cell growth and survival, indicating its potential in overcoming resistance problems in cancer treatment (Zhang, Ye, Xu, & Xu, 2018).
Synthesis of Polyhydroxylated Piperidines
An efficient synthesis method for (5R,6S)-tert-butyl 5-acetoxy-6-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate has been reported. This compound is a common intermediate for various polyhydroxylated piperidines, indicating its importance in the synthesis of biologically active molecules such as 1-deoxy-L-mannojirimycin, 1-deoxy-L-idonojirimycin, and L-fagomycin (Ramalingam, Bhise, Show, & Kumar, 2012).
Organocatalyzed Synthesis
The organocatalyzed synthesis of tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate showcases the versatility of tert-butyl-based intermediates in synthesizing complex molecules. This synthesis involves the use of bifunctional noncovalent organocatalysts, emphasizing the compound's utility in organic synthesis (Hozjan, Ciber, Požgan, Svete, Štefane, & Grošelj, 2023).
Synthesis of Macrocyclic Tyk2 Inhibitors
A highly functionalized 2-pyrrolidinone, tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate, was synthesized and used in the development of a novel series of macrocyclic Tyk2 inhibitors. This study highlights the compound's application in creating potent and selective inhibitors, contributing to advancements in medicinal chemistry (Sasaki, Tokuhara, Ohba, Okabe, Nakayama, Nakagawa, Skene, Hoffman, Zou, & Yoshida, 2020).
Propriétés
IUPAC Name |
tert-butyl 4-cyano-3,6-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13/h4H,5-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQAHPXXVKMPSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60738332 | |
| Record name | tert-Butyl 4-cyano-3,6-dihydropyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60738332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate | |
CAS RN |
873551-20-3 | |
| Record name | tert-Butyl 4-cyano-3,6-dihydropyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60738332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

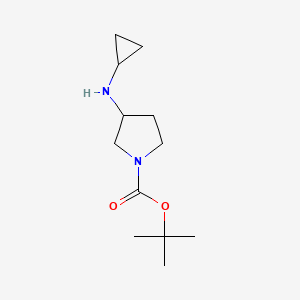


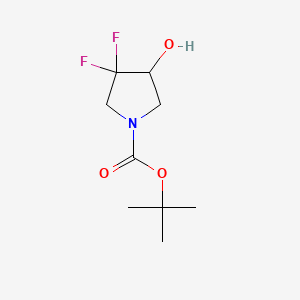
![tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B592235.png)
![tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride](/img/structure/B592236.png)
